molecular formula C10H10N4O6 B15124905 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid

Cat. No.: B15124905
M. Wt: 282.21 g/mol
InChI Key: KCAHIVDGUGEZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is an organic compound with a complex structure that includes both carboxymethyl and dinitrosoamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. The carboxymethyl group is introduced through a reaction with chloroacetic acid, while the dinitrosoamino group is formed via nitration and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The dinitrosoamino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso groups can yield amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or catalytic hydrogenation for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The dinitrosoamino group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The carboxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(carboxymethyl)-4-(nitrosoamino)anilino]acetic acid
  • 2-[N-(carboxymethyl)-4-(amino)anilino]acetic acid
  • 2-[N-(carboxymethyl)-4-(nitroamino)anilino]acetic acid

Uniqueness

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is unique due to the presence of both carboxymethyl and dinitrosoamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid

InChI

InChI=1S/C10H10N4O6/c15-9(16)5-13(6-10(17)18)7-1-3-8(4-2-7)14(11-19)12-20/h1-4H,5-6H2,(H,15,16)(H,17,18)

InChI Key

KCAHIVDGUGEZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(N=O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.